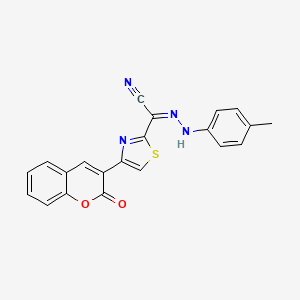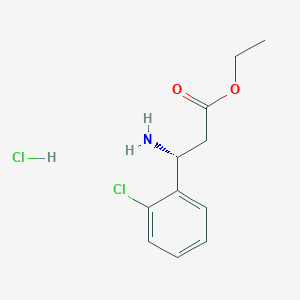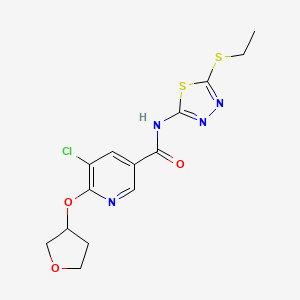![molecular formula C12H13ClFNO2 B2877150 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide CAS No. 2411265-05-7](/img/structure/B2877150.png)
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide, also known as JNJ-1661010, is a novel selective serotonin reuptake inhibitor (SSRI) developed for the treatment of major depressive disorder (MDD). This compound is a potent and highly selective inhibitor of the serotonin transporter (SERT) with a unique mechanism of action.
Mécanisme D'action
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide selectively inhibits the reuptake of serotonin by the SERT, leading to an increase in extracellular serotonin levels in the brain. This increase in serotonin signaling is thought to contribute to the antidepressant effects of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide.
Biochemical and Physiological Effects:
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has been shown to increase extracellular serotonin levels in the brain, leading to enhanced serotonin signaling. This increase in serotonin signaling is thought to contribute to the antidepressant effects of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide. 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has also been shown to have minimal effects on other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its favorable side effect profile.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the SERT, which allows for the specific manipulation of serotonin signaling. It also has a favorable side effect profile, which minimizes confounding effects in behavioral experiments.
However, 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide also has some limitations. It has a relatively short half-life, which may limit its usefulness in chronic dosing experiments. It also has limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.
Orientations Futures
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has several potential future directions for research. One area of interest is the potential use of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide in the treatment of other psychiatric disorders, such as anxiety disorders or obsessive-compulsive disorder. Another area of interest is the potential use of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide in combination with other medications, such as mood stabilizers or antipsychotics.
Conclusion:
In conclusion, 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide is a novel selective serotonin reuptake inhibitor with a unique mechanism of action. It has shown promising results in the treatment of MDD and has several potential future directions for research. Its highly selective inhibition of the SERT and favorable side effect profile make it a promising candidate for further study in the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide involves the reaction of 3-(4-fluorophenyl)-3-hydroxycyclobutanone with 2-chloroacetamide in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using a reducing agent.
Applications De Recherche Scientifique
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has been extensively studied for its potential use in the treatment of MDD. Preclinical studies have demonstrated its efficacy in reducing depressive-like behaviors in animal models of depression. Clinical trials have also shown promising results, with 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide demonstrating significant improvement in depressive symptoms compared to placebo.
Propriétés
IUPAC Name |
2-chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-7-11(16)15-10-5-12(17,6-10)8-1-3-9(14)4-2-8/h1-4,10,17H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJINUAVAFIODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)F)O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877069.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)


![N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2877078.png)



![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)
![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2877090.png)